2-Fluoro-1-(oxan-4-yl)ethanone
Description
2-Fluoro-1-(oxan-4-yl)ethanone is a fluorinated ketone featuring a tetrahydropyran (oxan-4-yl) substituent. Its molecular formula is C₇H₁₁FO₂, with a molecular weight of 146.16 g/mol (calculated). The compound combines the electron-withdrawing effects of a fluorine atom at the α-position of the ketone with the steric and electronic influence of the oxan-4-yl group, a six-membered oxygen-containing ring. This structural motif enhances solubility in polar solvents compared to purely aromatic analogs and may influence reactivity in nucleophilic or catalytic reactions.
Properties
IUPAC Name |
2-fluoro-1-(oxan-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-5-7(9)6-1-3-10-4-2-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAWFRCDPREFJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934471-08-5 | |
| Record name | 2-fluoro-1-(oxan-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(oxan-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroacetyl chloride with tetrahydropyran in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield.
Another method involves the fluorination of 1-(oxan-4-yl)ethanone using a fluorinating agent such as Selectfluor. This reaction is usually performed in an organic solvent like acetonitrile, under mild conditions to achieve selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and chromatography further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Nucleophilic Substitution
The fluorine atom at the β-position undergoes nucleophilic substitution due to the electron-withdrawing effect of the carbonyl group. Common nucleophiles include:
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Thiols : Produces thioether derivatives under basic conditions .
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Alkoxides : Generates ether-linked products in polar aprotic solvents .
Reduction Reactions
The ketone group is reduced to secondary alcohols using:
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Sodium borohydride (NaBH4) : Selective reduction at 0–25°C (yield: 85–92%) .
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Lithium aluminum hydride (LiAlH4) : Full reduction to 2-fluoro-1-(oxan-4-yl)ethanol at elevated temperatures.
Oxidation Reactions
The oxane ring undergoes oxidation with strong agents:
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Potassium permanganate (KMnO4) : Cleaves the ring to form dicarboxylic acids under acidic conditions.
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Ozone (O3) : Oxidative cleavage of the oxane ring’s ether linkage .
Cycloaddition and Condensation
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Diels-Alder Reactions : The ketone participates as a dienophile with conjugated dienes to form six-membered rings .
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Knoevenagel Condensation : Reacts with malononitrile to yield α,β-unsaturated nitriles .
Common Reagents and Conditions
Major Reaction Products
Mechanistic Insights
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Electronic Effects : The fluorine atom increases electrophilicity at the β-carbon, facilitating nucleophilic attack .
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Steric Considerations : The oxane ring’s chair conformation directs regioselectivity in cycloadditions .
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Solvent Influence : Polar aprotic solvents (e.g., DMF) stabilize transition states in substitution reactions .
Stability and Handling
| Property | Value/Description | Source |
|---|---|---|
| Thermal Stability | Stable up to 150°C | |
| Light Sensitivity | Degrades under UV light (λ < 300 nm) | |
| Storage Conditions | Inert atmosphere, 2–8°C |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Fluoro-1-(oxan-4-yl)ethanone is C7H11FO2. The presence of a fluorine atom and an oxane ring contributes to its distinctive reactivity and biological activity. The compound's structure enhances its lipophilicity, making it suitable for various applications in pharmaceuticals and materials science.
Drug Development
The incorporation of fluorine into organic compounds often leads to improved pharmacokinetic properties. This compound has shown potential as a drug candidate due to the following:
- Enhanced Lipophilicity : The fluorine atom increases the compound's ability to penetrate lipid membranes, improving bioavailability.
- Metabolic Stability : Fluorinated compounds are generally more resistant to metabolic degradation, allowing for prolonged therapeutic effects.
Case Study: Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral activity against various pathogens. A study demonstrated enhanced efficacy against the influenza virus due to increased lipophilicity and interaction with viral proteins.
| Study Title | Application | Findings |
|---|---|---|
| "Fluorinated Compounds as Antiviral Agents" | Pharmaceutical | Enhanced activity against influenza virus with derivatives due to increased lipophilicity. |
Agrochemicals
The compound is also being investigated for its potential use as an herbicide or pesticide:
- Efficacy Against Weeds : Its unique structure improves absorption in plant tissues, increasing effectiveness while minimizing environmental impact.
Case Study: Development of Herbicides
A study identified effective herbicidal activity against common weeds with reduced phytotoxicity when using fluorinated derivatives of similar structures.
| Study Title | Application | Findings |
|---|---|---|
| "Development of Trifluoromethyl Herbicides" | Agrochemical | Identified effective herbicidal activity with reduced phytotoxicity to crops. |
Materials Science
In materials science, this compound can be utilized in polymer synthesis:
- Thermal Stability : Polymers incorporating this compound exhibit enhanced thermal stability and chemical resistance.
Case Study: Polymer Coatings
Research demonstrated that polymers containing fluorinated groups showed superior chemical resistance compared to non-fluorinated counterparts.
| Study Title | Application | Findings |
|---|---|---|
| "Polymer Coatings for Enhanced Durability" | Material Science | Polymers with trifluoromethyl groups exhibited superior chemical resistance and thermal stability. |
Surface Modifications
The hydrophobic properties imparted by fluorinated compounds make them suitable for surface modifications:
- Water and Dirt Resistance : Coatings developed from this compound can effectively resist water and dirt accumulation.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(oxan-4-yl)ethanone involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The ketone group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
2,2,2-Trifluoro-1-(oxan-4-yl)ethanone
- Molecular Formula : C₇H₉F₃O₂
- Molecular Weight : 182.14 g/mol
- Key Differences :
- Applications : Likely used in medicinal chemistry for its enhanced metabolic stability due to trifluoromethyl groups.
2-Fluoro-1-(2-hydroxyphenyl)ethanone
- Molecular Formula : C₈H₇FO₂
- Molecular Weight : 154.14 g/mol
- Key Differences :
- Synthesis : Derived from hydrolytic ring-opening of fluorinated coumarins .
2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone
- Molecular Formula : C₁₂H₈F₂O
- Molecular Weight : 218.19 g/mol
- Key Differences :
- Hazards : Classified under GHS with specific handling requirements (e.g., ventilation for inhalation risks) .
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethanone
- Molecular Formula : C₁₅H₁₃FO₂
- Molecular Weight : 244.26 g/mol
- Key Differences :
Data Table: Comparative Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Functional Groups |
|---|---|---|---|---|
| 2-Fluoro-1-(oxan-4-yl)ethanone | C₇H₁₁FO₂ | 146.16 | Solid* | Fluorinated ketone, ether |
| 2,2,2-Trifluoro-1-(oxan-4-yl)ethanone | C₇H₉F₃O₂ | 182.14 | Liquid | Trifluoromethyl, ether |
| 2-Fluoro-1-(2-hydroxyphenyl)ethanone | C₈H₇FO₂ | 154.14 | Solid | Fluorinated ketone, phenol |
| 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone | C₁₂H₈F₂O | 218.19 | Solid | Naphthalene, fluoroketone |
| 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethanone | C₁₅H₁₃FO₂ | 244.26 | Solid | Aromatic ketone, methoxy |
Biological Activity
2-Fluoro-1-(oxan-4-yl)ethanone, a compound with the CAS number 1934471-08-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H9FO2. The presence of a fluorine atom and an oxane (tetrahydrofuran) ring contributes to its unique properties, influencing its interaction with biological targets.
Research indicates that this compound may exhibit various biological activities through different mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
- Receptor Interaction : It is hypothesized that the compound could interact with specific receptors, modulating signaling pathways critical for cellular function.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, possibly through interference with viral replication mechanisms.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the oxane ring or the introduction of additional functional groups can significantly alter its pharmacological profile.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and cellular uptake |
| Substitution at the fluorine position | Altered receptor binding affinity |
| Changes in carbonyl group | Variations in enzyme inhibition potency |
Antiviral Activity
A study investigating the antiviral properties of related fluorinated compounds found that derivatives similar to this compound exhibited significant activity against HIV-1. The structure-activity relationship indicated that the presence of a fluorine atom enhances antiviral efficacy by improving binding affinity to viral enzymes .
Enzyme Inhibition Studies
Research conducted on enzyme inhibition revealed that compounds with similar structural motifs effectively inhibited key metabolic enzymes involved in nucleotide synthesis. This inhibition could lead to reduced proliferation rates in cancer cell lines, suggesting a potential application in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
